14E-octadecenoic acid
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Overview
Description
. This compound is a type of unsaturated fatty acid, meaning it contains one or more double bonds within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14E-octadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of oleic acid with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of vegetable oils, such as soybean or sunflower oil. The process involves the partial hydrogenation of these oils to introduce the desired double bond at the 14th carbon position. This method is cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 14E-Octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Alcohols or amines, acidic or basic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Octadecanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
14E-Octadecenoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 14E-octadecenoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation . The molecular targets include enzymes involved in fatty acid metabolism and receptors such as peroxisome proliferator-activated receptors (PPARs) .
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Elaidic Acid: The trans isomer of oleic acid, with a double bond at the 9th carbon position.
Lactobacillic Acid: A fatty acid with a cyclopropane ring in its carbon chain.
Comparison: 14E-Octadecenoic acid is unique due to its double bond at the 14th carbon position, which imparts distinct chemical and biological properties. Unlike oleic acid and elaidic acid, which have their double bonds closer to the carboxyl group, this compound’s double bond position affects its reactivity and interaction with biological systems. Lactobacillic acid, with its cyclopropane ring, differs significantly in structure and function from this compound .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-14-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5H,2-3,6-17H2,1H3,(H,19,20)/b5-4+ |
InChI Key |
JQBJOWDLTJOBRO-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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